![molecular formula C26H43NO5 B160797 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid CAS No. 360-65-6](/img/structure/B160797.png)
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
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Overview
Description
Glycodeoxycholic acid is a bile acid derived from the conjugation of deoxycholic acid with glycine. It is a significant component of bile, which plays a crucial role in the digestion and absorption of fats in the small intestine. Glycodeoxycholic acid acts as a detergent to solubilize fats for absorption and is itself absorbed in the process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycodeoxycholic acid can be synthesized through the conjugation of deoxycholic acid with glycine. The reaction typically involves the activation of the carboxyl group of deoxycholic acid, followed by its reaction with glycine under mild conditions. The process may involve the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, glycodeoxycholic acid is produced through a similar conjugation process, but on a larger scale. The production involves the extraction of deoxycholic acid from bile, followed by its chemical conjugation with glycine. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycodeoxycholic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different bile acid derivatives.
Reduction: Reduction reactions can modify its hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various bile acid derivatives with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Glycodeoxycholic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study bile acid chemistry and reactions.
Biology: It plays a role in studying the metabolism and function of bile acids in biological systems.
Medicine: It is used in research related to liver diseases, cholesterol metabolism, and gastrointestinal disorders.
Industry: It is used in the formulation of pharmaceuticals and as a biochemical reagent .
Mechanism of Action
Glycodeoxycholic acid exerts its effects by acting as a detergent to solubilize fats for absorption in the small intestine. It activates specific receptors such as the Takeda G protein-coupled receptor 5 and the Farnesoid X receptor, which play roles in lipid, glucose, and energy metabolism. These receptors promote the production of endocrine-acting fibroblast growth factor 19, which regulates bile acid synthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
Deoxycholic acid: The parent compound from which glycodeoxycholic acid is derived.
Glycochenodeoxycholic acid: Another bile acid conjugated with glycine, but derived from chenodeoxycholic acid.
Glycoursodeoxycholic acid: A bile acid conjugated with glycine, derived from ursodeoxycholic acid .
Uniqueness
Glycodeoxycholic acid is unique due to its specific conjugation with glycine and its role in the metabolism and absorption of fats. Its ability to activate specific receptors and regulate metabolic pathways distinguishes it from other bile acids .
Properties
CAS No. |
360-65-6 |
---|---|
Molecular Formula |
C26H43NO5 |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-[4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid |
InChI |
InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15?,16?,17?,18?,19?,20?,21?,22?,25-,26+/m0/s1 |
InChI Key |
WVULKSPCQVQLCU-KGKQKDBXSA-N |
SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Isomeric SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Appearance |
Powder |
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
0.0027 mg/mL |
Synonyms |
Acid, Glycodeoxycholic Deoxycholate, Glycine Deoxycholylglycine Glycine Deoxycholate Glycodeoxycholate Glycodeoxycholic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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